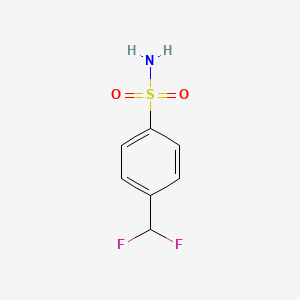

4-(Difluoromethyl)benzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(Difluoromethyl)benzene-1-sulfonamide” is a compound with the molecular formula C7H7F2NO2S and a molecular weight of 207.20 . It belongs to the class of sulfonamides, which are synthetic antimicrobial drugs used as broad-spectrum treatments for human and animal bacterial infections .

Synthesis Analysis

The synthesis of sulfonamides, including “4-(Difluoromethyl)benzene-1-sulfonamide”, involves various synthetic routes including the Friedel–Craft reaction, cascade sulfa Michael addition reaction, enantioselective cascade cyclization reaction, and alkylation reactions . The use of 4-nitrophenyl benzylsulfonate as a starting material enables the synthesis of a large range of sulfonamides at room temperature from a wide range of aliphatic, linear, and cyclic amines, anilines, and N-methylanilines .Molecular Structure Analysis

The molecular structure of “4-(Difluoromethyl)benzene-1-sulfonamide” is characterized by the existence of a sulfonamide group and a distinct 6-membered aromatic ring . The sulfonamide functional group (-SO2NH2) is attached to the benzene ring, which also carries a difluoromethyl group (-CF2H) .Aplicaciones Científicas De Investigación

Difluoromethylation Processes

“4-(Difluoromethyl)benzene-1-sulfonamide” is used in difluoromethylation processes. This field of research has benefited from the invention of multiple difluoromethylation reagents . The compound is used in the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S .

Antibacterial Property

Sulfonamides, including “4-(Difluoromethyl)benzene-1-sulfonamide”, exhibit a range of pharmacological activities such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase . These properties allow them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Veterinary Medicine

Sulfonamides are commonly used in veterinary medicine. They act as an antibacterial compound to treat livestock diseases such as gastrointestinal and respiratory tract infections .

Treatment of Toxoplasmosis

Sulfonamides are used in combination with the anti-malarial drug pyrimethamine to treat toxoplasmosis in warm-blooded animals .

Biophysical Interactions

The biophysical interactions of sulfonamides are also a significant area of research. Understanding these interactions can provide insights into the drug’s mechanism of action and potential side effects .

Fluorophore-related Materials Science

Single-benzene-based fluorophores (SBBFs), which include “4-(Difluoromethyl)benzene-1-sulfonamide”, have applications in fluorophore-related materials science fields . The physicochemical properties of SBBFs and their applications are areas of ongoing research .

Mecanismo De Acción

Target of Action

The primary target of 4-(Difluoromethyl)benzene-1-sulfonamide, like other sulfonamides, is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, which is essential for bacterial DNA growth and cell division .

Mode of Action

4-(Difluoromethyl)benzene-1-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and binds to the enzyme’s active site . This prevents PABA from binding, thereby inhibiting the enzyme’s activity and disrupting the production of folate .

Biochemical Pathways

By inhibiting dihydropteroate synthetase, 4-(Difluoromethyl)benzene-1-sulfonamide disrupts the folate synthesis pathway . This leads to a decrease in the production of dihydrofolate and tetrahydrofolate, which are essential for bacterial DNA growth and cell division . As a result, the compound effectively halts bacterial growth and replication .

Pharmacokinetics

Sulfonamides in general are known to be well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The inhibition of folate synthesis by 4-(Difluoromethyl)benzene-1-sulfonamide leads to a halt in bacterial growth and replication . This results in the effective treatment of bacterial infections .

Propiedades

IUPAC Name |

4-(difluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO2S/c8-7(9)5-1-3-6(4-2-5)13(10,11)12/h1-4,7H,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMYULOMLWGHKTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)F)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Difluoromethyl)benzene-1-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B2919386.png)

![7-chloro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B2919389.png)

![5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2919391.png)

![Ethyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2919392.png)

![Ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate](/img/structure/B2919394.png)

![3-(2-methoxyethyl)-5-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2919395.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4-propionyl-1H-pyrrole-2-carboxamide](/img/structure/B2919403.png)